molecular formula C14H23N3OS B11167662 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide

Cat. No.: B11167662
M. Wt: 281.42 g/mol
InChI Key: NGKNXCRRJQVWTM-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a cyclohexyl group and a dimethylbutanamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with thiosemicarbazide to form the intermediate 5-cyclohexyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide stands out due to its unique combination of a cyclohexyl group and a dimethylbutanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N3OS

Molecular Weight

281.42 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide

InChI

InChI=1S/C14H23N3OS/c1-14(2,3)9-11(18)15-13-17-16-12(19-13)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,15,17,18)

InChI Key

NGKNXCRRJQVWTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN=C(S1)C2CCCCC2

Origin of Product

United States

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